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Introduction

ODM-203 is a potent and selective oral inhibitor of both Fibroblast Growth Factor Receptors
(FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRS).[1][2] Its dual
mechanism of action, targeting both tumor cell proliferation and angiogenesis, makes it a
promising candidate for cancer therapy.[3][4] Preclinical and early clinical data have
demonstrated its activity as a monotherapy in various solid tumors.[5] This document outlines
the rationale, potential strategies, and detailed experimental protocols for investigating ODM-
203 in combination with other cancer therapies to enhance its anti-tumor efficacy and
overcome potential resistance mechanisms.

While clinical data on ODM-203 in combination regimens is currently limited, its ability to
modulate the tumor microenvironment provides a strong basis for synergistic interactions with
other anti-cancer agents, particularly immune checkpoint inhibitors.[3] This document will also
draw upon findings from other dual FGFR/VEGFR inhibitors, such as dovitinib and lucitanib, to
inform potential combination strategies.

Quantitative Data Summary

The following tables summarize key quantitative data for ODM-203 as a monotherapy. Data for
combination therapies are largely extrapolated from studies with similar dual FGFR/VEGFR
inhibitors and are intended to provide a rationale for future investigation with ODM-203.
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Table 1: In Vitro Inhibitory Activity of ODM-203

Target ICs0 (NM) Assay Type Reference
Recombinant Kinase
FGFR1 11 [1]
Assay
Recombinant Kinase
FGFR2 16 [1]
Assay
Recombinant Kinase
FGFR3 6 [1]
Assay
Recombinant Kinase
FGFR4 35 [1]
Assay
Recombinant Kinase
VEGFR1 26 [1]
Assay
Recombinant Kinase
VEGFR2 9 [1]
Assay
Recombinant Kinase
VEGFR3 5 [1]
Assay
Cell Proliferation
H1581 (FGFR1-amp) 104 [4]
Assay
N Cell Proliferation
SNU16 (FGFR2-amp)  Not Specified [4]
Assay
Cell Proliferation
RT4 (FGFR3-mut) 192 [4]
Assay
HUVEC Tube Cellular Angiogenesis
. 33 [31[4]
Formation Assay

Table 2: In Vivo Anti-Tumor Efficacy of ODM-203 Monotherapy
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Tumor Growth

Xenograft Model Dosing o Reference
Inhibition (TGI)
RT4 (FGFR3-
20 mg/kg/day 37% [4]
dependent)
RT4 (FGFR3-
40 mg/kg/day 92% [4]
dependent)
Renca (Angiogenic) 40 mg/kg/day 75% [6]
Table 3: Potential Combination Strategies and Supporting Rationale
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Combination Agent

Rationale

Supporting Evidence (with
similar drugs)

Immune Checkpoint Inhibitors
(e.g., anti-PD-1/PD-L1)

ODM-203 has been shown to
decrease the expression of
PD-1 and PD-L1 on CD8+ T
cells and NK cells in preclinical
models, suggesting it can
remodel the tumor
microenvironment to be more

responsive to immunotherapy.

[3]

The combination of the FGFR
inhibitor erdafitinib with an anti-
PD-1 antibody showed
synergistic anti-tumor effects
and improved overall survival
in a lung cancer mouse model.
[7]1 A clinical trial of lucitanib
(FGFR/VEGFR inhibitor) with
nivolumab (anti-PD-1) is

ongoing.[8]

Chemotherapy (e.g.,

Paclitaxel)

Dual inhibition of FGFR and
VEGFR can disrupt tumor
vasculature, potentially
increasing the delivery and

efficacy of cytotoxic agents.

Dovitinib in combination with
nab-paclitaxel demonstrated
an additive effect on tumor
growth inhibition and resulted
in tumor regression in
preclinical gastric cancer

models.

Other Targeted Therapies
(e.g., MEK inhibitors, AKT

inhibitors)

Co-targeting of parallel or
downstream signaling
pathways may overcome
resistance to single-agent
FGFR inhibition.

Combination of an FGFR
inhibitor with a MEK inhibitor
enhanced tumor cell death in
KRAS-mutant lung and
pancreatic cancer models.
Combination of an AKT
inhibitor with an FGFR inhibitor
showed marked additive
effects in prostate cancer

models.

Signaling Pathways and Experimental Workflows
ODM-203 Mechanism of Action

ODM-203 simultaneously inhibits the FGFR and VEGFR signaling pathways. Upon ligand

binding, these receptor tyrosine kinases dimerize and autophosphorylate, initiating downstream
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signaling cascades that promote cell proliferation, survival, and angiogenesis. ODM-203 binds
to the ATP-binding pocket of these receptors, blocking their kinase activity.

;FR Signaling

PI3K/AKT

RAS/RAF/MEK Angiogenesis

Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: Dual inhibitory action of ODM-203 on FGFR and VEGFR signaling pathways.

Experimental Workflow for In Vitro Combination Studies
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A general workflow for assessing the synergistic potential of ODM-203 with another therapeutic
agent in vitro.

Cell Viability Assay Synergy Analysis
(e.g., MTT) (e.g., Combination Index)

Select Cancer Western Blot Analysis
Cell Lines (p-FRS2, p-ERK, p-VEGFR2, etc.)

Apoptosis Assay
(e.g., Annexin V)

Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of ODM-203 combination therapies.

Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of ODM-203 in combination with another agent on the
viability of cancer cell lines.

Materials:

e Cancer cell lines of interest
e Complete growth medium
« ODM-203

o Combination agent

o 96-well plates
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO
e Microplate reader
Procedure:

e Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 pL of complete
growth medium.

 Incubate overnight at 37°C in a humidified 5% CO: incubator.
e Prepare serial dilutions of ODM-203 and the combination agent in complete growth medium.

e Remove the medium from the wells and add 100 pL of medium containing the single agents
or their combination at various concentrations. Include untreated control wells.

 Incubate for 72 hours at 37°C.
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.
o Calculate cell viability as a percentage of the untreated control.

e Determine ICso values and assess synergy using software such as CompuSyn to calculate
the Combination Index (Cl), where Cl < 1 indicates synergy, Cl = 1 indicates an additive
effect, and CI > 1 indicates antagonism.

HUVEC Tube Formation Assay

This assay assesses the anti-angiogenic activity of ODM-203 in combination with other agents.

Materials:
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e Human Umbilical Vein Endothelial Cells (HUVECS)

» Endothelial cell growth medium (e.g., EGM-2)

o Matrigel Basement Membrane Matrix

o 96-well plates

e« ODM-203

o Combination agent

o Calcein AM (optional, for fluorescence imaging)

 Inverted microscope with a camera

Procedure:

e Thaw Matrigel on ice overnight.

o Coat the wells of a pre-chilled 96-well plate with 50 uL of Matrigel per well.
 Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

e Harvest HUVECs and resuspend them in basal medium at a concentration of 1-2 x 10°
cells/mL.

» Prepare solutions of ODM-203 and the combination agent in basal medium.

e Add 100 pL of the HUVEC suspension to each Matrigel-coated well.

e Add the test compounds (single agents or combination) to the respective wells.
 Incubate at 37°C for 4-18 hours.

o Examine the formation of capillary-like structures (tubes) using an inverted microscope.

» Quantify the extent of tube formation by measuring parameters such as total tube length,
number of junctions, and number of loops using image analysis software.
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Western Blot Analysis of Sighaling Pathway Inhibition

This protocol is to confirm the on-target activity of ODM-203 in combination with other agents
by assessing the phosphorylation status of key downstream signaling molecules.

Materials:

o Cancer cell lines

« ODM-203 and combination agent

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o Protein assay kit (e.g., BCA)

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies (e.g., anti-p-FRS2, anti-p-ERK, anti-p-VEGFR2, anti-total FRS2, anti-total
ERK, anti-total VEGFR2, anti-GAPDH or -actin)

o HRP-conjugated secondary antibodies
e Chemiluminescent substrate

e Imaging system

Procedure:

o Plate cells and treat with ODM-203, the combination agent, or their combination for the
desired time.

o Lyse the cells in lysis buffer and determine the protein concentration.

» Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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o Separate the proteins by SDS-PAGE and transfer them to a membrane.
e Block the membrane in blocking buffer for 1 hour at room temperature.
 Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

o Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

e Quantify band intensities and normalize to a loading control.

In Vivo Xenograft Model for Combination Therapy

This protocol outlines a general procedure for evaluating the efficacy of ODM-203 in
combination with another anti-cancer agent in a mouse xenograft model.

Materials:

e Immunocompromised mice (e.g., nude or SCID)

e Cancer cell line for tumor implantation

o ODM-203 formulation for oral gavage

o Combination agent formulation

» Calipers for tumor measurement

e Animal balance

Procedure:

e Subcutaneously inject cancer cells into the flank of the mice.

» Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mms).
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» Randomize mice into treatment groups (e.g., Vehicle control, ODM-203 alone, combination
agent alone, ODM-203 + combination agent).

o Administer treatments according to the determined dosing schedule. For example, ODM-203
can be administered orally once dalily.

e Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated
using the formula: (Length x Width2)/2.

» Monitor animal body weight and overall health as indicators of toxicity.

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
Western blotting, immunohistochemistry for proliferation and apoptosis markers, and immune
cell infiltration analysis if using a syngeneic model).

e Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle
control.

Conclusion

ODM-203, with its dual inhibitory activity against FGFR and VEGFR, holds significant promise
as a component of combination cancer therapy. The preclinical evidence for its
immunomodulatory effects provides a strong rationale for its investigation with immune
checkpoint inhibitors. Furthermore, exploring combinations with chemotherapy and other
targeted agents based on the known mechanisms of resistance to FGFR and VEGFR inhibition
Is warranted. The protocols provided herein offer a framework for the systematic evaluation of
these potential combination strategies, which may ultimately lead to more effective and durable
treatment options for patients with cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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